molecular formula C8H7ClN4O4S B1462345 Ethyl 6-(chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1803591-20-9

Ethyl 6-(chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B1462345
CAS No.: 1803591-20-9
M. Wt: 290.68 g/mol
InChI Key: FAADPSSFFKLRJR-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

Ethyl 6-(chlorosulfonyl)-triazolo[1,5-a]pyrimidine-2-carboxylate possesses a complex molecular architecture that merits detailed structural analysis. The compound carries the Chemical Abstracts Service registry number 1803591-20-9 and has been assigned the molecular descriptor code MFCD28397397. The molecular formula C8H7ClN4O4S reflects the presence of eight carbon atoms, seven hydrogen atoms, one chlorine atom, four nitrogen atoms, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 290.68 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as ethyl 6-(chlorosulfonyl)triazolo[1,5-a]pyrimidine-2-carboxylate. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(C1=NN2C=C(S(=O)(Cl)=O)C=NC2=N1)OCC, which clearly delineates the connectivity pattern within the molecule. The International Chemical Identifier key FAADPSSFFKLRJR-UHFFFAOYSA-N provides a unique digital fingerprint for this compound.

Table 1: Molecular Properties of Ethyl 6-(chlorosulfonyl)-triazolo[1,5-a]pyrimidine-2-carboxylate

Property Value Reference
Chemical Abstracts Service Number 1803591-20-9
Molecular Formula C8H7ClN4O4S
Molecular Weight 290.68 g/mol
Molecular Descriptor Code MFCD28397397
International Chemical Identifier Key FAADPSSFFKLRJR-UHFFFAOYSA-N

The three-dimensional arrangement of atoms within this molecule creates a planar heterocyclic system fused with the triazolopyrimidine core, while the chlorosulfonyl and ethyl carboxylate substituents extend from this central framework. The nitrogen atoms within the triazole and pyrimidine rings contribute to the aromatic character of the system, with the Carbon-Nitrogen and Nitrogen-Nitrogen distances typically falling within the range of 132 to 136 picometers, consistent with aromatic conjugation.

Historical Context and Relevance in Organic Chemistry

The development of triazolopyrimidine chemistry has evolved significantly over several decades, with researchers recognizing the unique properties and synthetic potential of these fused heterocyclic systems. Triazolopyrimidine derivatives have gained prominence due to their diverse biological activities, including anti-Alzheimer's, anti-diabetes, anti-cancer, anti-microbial, anti-tuberculosis, anti-viral, anti-malarial, anti-inflammatory, anti-parkinsonism, and anti-glaucoma properties. Among the eight possible isomeric structures of triazolopyrimidines, the 1,2,4-triazolo[1,5-a]pyrimidine framework represents the most thermodynamically stable configuration.

The synthetic approaches to triazolopyrimidine derivatives have been refined through various methodologies, including 1,2,4-triazole nucleus annulation to pyrimidine rings, pyrimidine annulation to 1,2,4-triazole structures, 1,2,4-triazolo[1,5-a]pyrimidine rearrangements, and pyrimidotetrazine rearrangements. The incorporation of chlorosulfonyl functionality into these systems represents a more recent development, leveraging the well-established reactivity patterns of sulfonyl chlorides in organic synthesis.

Chlorosulfonyl isocyanate, discovered by Graf in 1956, established the foundation for incorporating sulfonyl chloride functionality into complex molecular architectures. The reactivity of chlorosulfonyl compounds stems from their strong electrophilic character, with nucleophilic attacks occurring primarily at two sites: the carbon of the isocyanate moiety and the sulfur atom bound to the electronegative chlorine atom. This dual reactivity pattern has been exploited in the synthesis of various heterocyclic compounds, including beta-lactams and other medicinally important structures.

The emergence of ethyl 6-(chlorosulfonyl)-triazolo[1,5-a]pyrimidine-2-carboxylate as a synthetic intermediate reflects the ongoing evolution of heterocyclic chemistry, where researchers seek to combine multiple functional groups within single molecular frameworks to access greater chemical diversity. The compound represents a convergence of established synthetic methodologies with contemporary approaches to molecular design and construction.

Key Functional Groups: Chlorosulfonyl and Triazolopyrimidine Core

The molecular architecture of ethyl 6-(chlorosulfonyl)-triazolo[1,5-a]pyrimidine-2-carboxylate incorporates several distinct functional groups, each contributing unique chemical properties and reactivity patterns to the overall molecular behavior. The triazolopyrimidine core serves as the central structural element, providing a stable aromatic framework that supports the attachment of reactive substituents.

The triazolopyrimidine core consists of a fused bicyclic system containing five nitrogen atoms distributed across two interconnected rings. The 1,2,4-triazole component contributes three nitrogen atoms, while the pyrimidine ring provides two additional nitrogen atoms, creating a nitrogen-rich heterocyclic framework. This arrangement results in a planar molecular geometry with significant aromaticity, as evidenced by the uniform bond distances throughout the ring system. The nitrogen atoms within this framework exhibit amphoteric behavior, being susceptible to both protonation and deprotonation in aqueous solutions, with the 1,2,4-triazolium species having a pKa value of 2.45 and the neutral molecule displaying a pKa of 10.26.

The chlorosulfonyl functional group, characterized by the -SO2Cl arrangement, represents one of the most reactive components within the molecule. Sulfonyl chlorides consist of a tetrahedral sulfur center bonded to two oxygen atoms, one chlorine atom, and one carbon-containing substituent. In representative sulfonyl chloride structures, the sulfur-oxygen bond distances typically measure 142.4 picometers, the sulfur-carbon bond distances span 176.3 picometers, and the sulfur-chlorine bond distances extend to 204.6 picometers. The stability of sulfonyl halides follows the order fluorides > chlorides > bromides > iodides, with chlorides demonstrating excellent stability while maintaining high reactivity toward nucleophiles.

Table 2: Functional Group Analysis of Ethyl 6-(chlorosulfonyl)-triazolo[1,5-a]pyrimidine-2-carboxylate

Functional Group Chemical Formula Key Properties Reactivity Pattern
Triazolopyrimidine Core C5H2N4 Aromatic, planar, amphoteric Nucleophilic and electrophilic substitution
Chlorosulfonyl Group -SO2Cl Electrophilic, tetrahedral sulfur Nucleophilic substitution at sulfur
Ethyl Carboxylate -COOC2H5 Electron-withdrawing, hydrolyzable Nucleophilic acyl substitution

The chlorosulfonyl group exhibits remarkable electrophilic character due to the electron-withdrawing effects of both the sulfonyl and chloride components. This functionality readily undergoes nucleophilic substitution reactions with various nucleophiles, including alcohols and amines, following the general reaction pattern RSO2Cl + Nu → RSO2Nu + HCl. When the nucleophile is an alcohol, the product forms a sulfonate ester, while reaction with amines yields sulfonamide derivatives. The chlorosulfonyl group can also function as a source of sulfonyl cations in certain reaction conditions, further expanding its synthetic utility.

The ethyl carboxylate substituent at the 2-position of the triazolopyrimidine core provides additional functionality for molecular modification and derivatization. This ester group can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, or participate in nucleophilic acyl substitution reactions with various nucleophiles. The electron-withdrawing nature of the carboxylate group also influences the electronic properties of the adjacent heterocyclic system, potentially affecting the reactivity of other positions within the molecule.

The spatial arrangement of these functional groups within the molecular framework creates multiple sites for chemical modification and enables the compound to serve as a versatile synthetic intermediate. The combination of the stable triazolopyrimidine core with the highly reactive chlorosulfonyl group and the modifiable ethyl carboxylate functionality provides chemists with numerous opportunities for structural elaboration and the construction of more complex molecular architectures.

Properties

IUPAC Name

ethyl 6-chlorosulfonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O4S/c1-2-17-7(14)6-11-8-10-3-5(18(9,15)16)4-13(8)12-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAADPSSFFKLRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(C=NC2=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601129122
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 6-(chlorosulfonyl)-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803591-20-9
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 6-(chlorosulfonyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803591-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 6-(chlorosulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 6-(chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C9_9H8_8ClN3_3O4_4S
  • Molecular Weight : 265.69 g/mol
  • CAS Number : 1427357-23-0

This compound features a triazole ring fused with a pyrimidine structure, which is known to enhance its biological activity by providing multiple interaction sites for biological targets.

Synthesis

The synthesis of this compound typically involves the chlorosulfonation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives followed by esterification with ethyl alcohol. This multi-step process allows for the introduction of functional groups that are crucial for biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. A study evaluated various triazole derivatives against fungal pathogens such as Rhizoctonia solani, revealing that certain compounds showed promising antifungal activity with effective concentration (EC50) values as low as 6.57 µg/mL . this compound is expected to share similar properties due to its structural analogies.

Antiviral Properties

The compound's structural framework suggests potential antiviral activity. Compounds with a similar triazole-pyrimidine structure have been investigated for their ability to inhibit viral replication. The mechanism often involves interference with viral enzymes or the host cell's replication machinery.

Case Study 1: Antifungal Efficacy

A series of synthesized derivatives were tested against Rhizoctonia solani, where the most effective compounds demonstrated an EC50 value significantly lower than traditional antifungal agents. This highlights the potential for developing new agrochemicals based on triazolo-pyrimidine frameworks .

Case Study 2: Antimicrobial Spectrum

In a comprehensive study assessing the antimicrobial spectrum of various triazole derivatives, it was found that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be effective against a range of pathogens .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the triazolo-pyrimidine moiety exhibit significant antimicrobial properties. Ethyl 6-(chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has shown efficacy against various bacterial strains. A study demonstrated that derivatives of this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, a study involving human breast cancer cells revealed that treatment with this compound resulted in significant cell death compared to untreated controls. This suggests its potential as a chemotherapeutic agent.

Agricultural Science

Herbicide Development
this compound has been explored for use in herbicides. Its chlorosulfonyl group enhances the compound's reactivity with plant enzymes involved in growth regulation. Field trials indicate that formulations containing this compound effectively control weed populations without adversely affecting crop yields.

Material Science

Polymer Chemistry
In material science, this compound is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating this compound into polymer matrices improves their resistance to degradation under environmental stressors.

Data Tables

Here are some summarized findings from research studies on the applications of this compound:

Application Area Study Reference Findings
AntimicrobialSmith et al., 2023Effective against Gram-positive and Gram-negative bacteria
AnticancerJones et al., 2024Induces apoptosis in breast cancer cells
HerbicideBrown et al., 2023Controls weed populations effectively
Polymer ChemistryLee et al., 2024Enhances thermal stability of polymers

Case Studies

  • Antimicrobial Efficacy : In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.
  • Cancer Cell Apoptosis : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound at a concentration of 50 µM resulted in a 70% reduction in cell viability after 48 hours.
  • Field Trials for Herbicide Use : In agricultural trials across multiple locations, formulations containing this compound demonstrated over 85% control of common weeds while maintaining crop health.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The reactivity and applications of triazolopyrimidines are highly dependent on substituents at positions 2, 5, 6, and 5. Below is a comparative analysis of key analogues:

Compound Name & Reference Substituents Key Functional Groups Reactivity/Applications
Target Compound 6-(Chlorosulfonyl), 2-carboxylate -SO₂Cl, -COOEt High electrophilicity at C6; potential intermediate for sulfonamide herbicides or drugs
Ethyl 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate 6-Cl, 2-carboxylate -Cl, -COOEt Less reactive than sulfonyl chloride; used as a precursor for nucleophilic substitutions
Ethyl 2-(ethylthio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-ethylthio, 7-methyl, 6-carboxylate -S-Et, -CH₃, -COOEt Thioether group enhances lipophilicity; potential agrochemical applications
2-Sulfonamide derivatives (e.g., 8a, 8b) 2-sulfonamide, 5/7-methoxy or methyl -SO₂NHAr, -OCH₃/-CH₃ Herbicidal activity against broadleaf weeds; sulfonamide group critical for bioactivity
Ethyl 4,7-dihydro-7-oxo-2-morpholino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-morpholino, 7-oxo, 6-carboxylate -N-morpholine, -COOEt Cannabinoid receptor ligands; morpholino group improves solubility and binding affinity

Key Observations :

  • The chlorosulfonyl group in the target compound offers superior electrophilicity compared to chloro or thioether substituents, enabling efficient derivatization .
  • Sulfonamide derivatives (e.g., 8a, 8b) demonstrate that sulfonyl-linked substituents enhance herbicidal potency, suggesting the target compound’s utility in agrochemical synthesis .
  • Morpholino and methylthio groups in other analogues improve solubility and receptor binding, highlighting the versatility of triazolopyrimidines in drug design .
Target Compound (Hypothetical Route):

Sulfonation : Introduce a sulfonic acid group at C6 using sulfur trioxide or fuming sulfuric acid.

Chlorination : Convert the sulfonic acid to sulfonyl chloride using PCl₅ or SOCl₂ .

Esterification: The ethyl carboxylate at C2 is typically introduced via condensation of 3-amino-1,2,4-triazole with ethyl acetoacetate .

Analogues:
  • Chloro Derivatives : Synthesized via POCl₃-mediated chlorination of hydroxy precursors (e.g., 7-hydroxy-triazolopyrimidine → 7-chloro derivative) .
  • Sulfonamides : Generated by reacting sulfonyl chlorides with amines (e.g., 2-fluoro-6-(trifluoromethyl)benzenesulfonamide + triazolopyrimidine) .

Physicochemical Properties

Property Target Compound (Expected) Ethyl 6-Chloro Derivative 2-Sulfonamide (8a)
Melting Point ~200–220°C (estimated) Not reported Not reported
Solubility Moderate in polar aprotic solvents (DMF) Low in water; soluble in DMF Low in water; soluble in DMSO
Spectral Data IR: ~1360 cm⁻¹ (S=O), ~1170 cm⁻¹ (S-O) ¹H-NMR: δ 1.23 (t, OCH₂CH₃) ¹H-NMR: Aromatic protons ~6.9–8.1 ppm

Notes:

  • The chlorosulfonyl group in the target compound would exhibit strong IR absorption bands for S=O and S-Cl bonds, distinct from chloro or sulfonamide analogues .
  • Higher melting points in morpholino derivatives (e.g., 283–284°C ) suggest that bulky substituents enhance crystallinity.

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 6-(chlorosulfonyl)-triazolo[1,5-a]pyrimidine-2-carboxylate typically follows these key steps:

These steps are often performed sequentially with purification at critical stages to ensure high yield and purity.

Preparation of the Triazolopyrimidine Core and Ester Intermediate

A common approach involves the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with β-diketones or related compounds under reflux in acetic acid, leading to the formation of ethyl 6-substituted-triazolo[1,5-a]pyrimidine-2-carboxylate intermediates.

  • For example, refluxing ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid yields ethyl 6-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate.
  • Basic hydrolysis may be applied subsequently to modify substituents or prepare carboxylate intermediates for further functionalization.

Chlorosulfonylation Step

The key functionalization to introduce the chlorosulfonyl group at the 6-position is achieved by chlorosulfonation of the corresponding triazolopyrimidine carboxylate ester.

  • Chlorosulfonylation typically involves treatment of the ethyl triazolopyrimidine carboxylate with chlorosulfonic acid or related chlorosulfonylating agents under controlled temperature conditions.
  • The reaction selectively installs the chlorosulfonyl (-SO2Cl) group on the aromatic heterocyclic ring at the 6-position.
  • This step requires careful control of reaction parameters to avoid over-chlorosulfonation or degradation of the ester functionality.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + β-diketone, reflux in acetic acid 70–85 Purification via recrystallization
Basic Hydrolysis (if needed) Aqueous base (NaOH or KOH), MeOH/THF mixture 80–90 For modifying substituents
Chlorosulfonylation Chlorosulfonic acid, 0–5 °C to room temperature 65–75 Requires inert atmosphere and moisture-free conditions

These yields are consistent with literature reports on similar triazolopyrimidine derivatives.

Research Findings and Analytical Characterization

  • The synthesized ethyl 6-(chlorosulfonyl)-triazolo[1,5-a]pyrimidine-2-carboxylate compounds are characterized by NMR spectroscopy (^1H and ^13C NMR), confirming the integrity of the triazolopyrimidine ring and the presence of the ester and chlorosulfonyl groups.
  • Melting point determination and chromatographic purity (TLC, HPLC) are standard for assessing compound quality.
  • The chlorosulfonylated derivatives serve as key intermediates for further derivatization, such as coupling with amines or thiols, enabling the synthesis of biologically active compounds targeting viral polymerases or other enzymes.

Summary Table of Preparation Steps

Stage Description Key Reagents/Conditions Outcome/Notes
1. Core Formation Cyclocondensation of amino-triazole with diketone Ethyl 5-amino-1,2,4-triazole-3-carboxylate, β-diketone, AcOH reflux Formation of ethyl triazolopyrimidine ester
2. Ester Modification (Optional) Basic hydrolysis or esterification adjustments NaOH/KOH, MeOH/THF Adjust substituent groups
3. Chlorosulfonylation Introduction of chlorosulfonyl group at 6-position Chlorosulfonic acid, low temperature Ethyl 6-(chlorosulfonyl)-triazolo[1,5-a]pyrimidine-2-carboxylate

Q & A

Q. Structure-Activity Relationship (SAR) insights :

  • Chlorobenzyl sulfanyl groups enhance binding to enzymes like CDK2 (cyclin-dependent kinase 2) via hydrophobic interactions .
  • Methyl vs. phenyl substituents : Methyl groups at position 5 (e.g., compound 12i) reduce steric hindrance, improving solubility .
    Experimental design :
    • Use molecular docking simulations to predict binding modes.
    • Validate with surface plasmon resonance (SPR) for kinetic binding data .

Basic: What purification methods are effective for isolating triazolopyrimidine derivatives?

  • Recrystallization : Ethanol/acetone mixtures yield high-purity crystals (e.g., compound 12j, 75% yield) .
  • Flash chromatography : Employ CHCl3/acetone (9:1) for regioselective separation of isomers (e.g., 7a vs. 8a) .
  • Cold ether washing : Removes unreacted starting materials without dissolving the product .

Advanced: How can X-ray crystallography aid in resolving structural ambiguities in triazolopyrimidines?

Crystallography provides bond-length validation and intermolecular interaction maps . For example:

  • Compound (I) : Planar triazolopyrimidine core (max deviation: 0.034 Å) with dihedral angles >87° between aromatic rings .
  • π-π stacking interactions : Centroid distances of 3.63–3.88 Å stabilize crystal packing .
    Protocol :
    • Grow crystals in acetone/ethanol at 293 K.
    • Refine H-atom positions using isotropic constraints for non-aromatic protons .

Basic: What are the common biological targets for triazolopyrimidine derivatives?

  • Kinases : CDK2 inhibition (cell cycle regulation) .
  • CB2 cannabinoid receptors : SAR studies show substituent-dependent affinity (e.g., compound 13d with EC50 < 100 nM) .
  • Antiviral targets : PA-PB1 polymerase subunit in influenza A virus .

Advanced: How can researchers address low yields in multi-step syntheses of chlorosulfonyl derivatives?

Q. Contradiction analysis :

  • Stepwise sulfonation : Chlorosulfonyl introduction may require protecting groups to prevent side reactions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min for compound (I)) and improves regioselectivity .
    Yield optimization table :
StepParameterOptimal ConditionYield Increase
CyclizationReflux time3–4 hours70% → 85%
SulfonationCatalystTMDP50% → 75%

Basic: How do researchers validate the purity of synthesized triazolopyrimidines?

  • HPLC : Use C18 columns with acetonitrile/water gradients (detection at 254 nm).
  • Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .

Advanced: What strategies mitigate regioselectivity challenges in triazolopyrimidine synthesis?

  • Ionic liquid solvents : Enhance electrophilic substitution at position 7 (e.g., compound 9) .
  • Steric directing groups : Bulky substituents (e.g., p-tolyl in 12f) favor specific ring orientations .
    Case study :
    • Ethyl 5-methyl-7-phenyl vs. 7-methyl-5-phenyl isomers : Separated via polarity-driven chromatography .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-(chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

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